molecular formula C7H3BrFNO B13187833 5-Bromo-7-fluoro-1,2-benzoxazole

5-Bromo-7-fluoro-1,2-benzoxazole

Cat. No.: B13187833
M. Wt: 216.01 g/mol
InChI Key: LFNVUQBTKJUYHQ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2-benzoxazole (CAS 1360962-46-4) is a high-purity benzoxazole derivative designed for research and development. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing molecules with potential biological activity. The incorporation of both bromine and fluorine atoms at the 5 and 7 positions of the benzoxazole scaffold is strategically significant. Fluorine is a key element in modern medicinal chemistry, as its introduction into small molecules can significantly enhance their biological activities, metabolic stability, and membrane permeability compared to their non-fluorinated analogues . The benzoxazole core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . This compound is especially valuable in antifungal research. Benoxazole derivatives have demonstrated promising in vitro activity against various Candida strains, including clinical isolates resistant to common azole drugs . The mechanism of action for these active benzoxazoles is pleiotropic, involving the perturbation of total sterol content in fungal membranes, inhibition of efflux pumps, and affecting mitochondrial respiration . Furthermore, benzoxazole derivatives have shown significant efficacy against several phytopathogenic fungi, highlighting their potential as a scaffold for developing new agrochemical agents . Specifications: • CAS Number: 1360962-46-4 • Molecular Formula: C 7 H 3 BrFNO • Molecular Weight: 216.01 g/mol • Storage: Sealed in dry, 2-8°C Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is for research and development reference.

Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

5-bromo-7-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H

InChI Key

LFNVUQBTKJUYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)F)Br

Origin of Product

United States

Preparation Methods

Halogenated Benzoxazole Core Construction via Pd-Catalyzed Cross-Coupling

A prevalent approach involves preparing halogenated benzoxazoles by Pd-catalyzed cross-coupling reactions starting from appropriately substituted bromo- or fluoro-nitrophenols and boronic esters. This method allows precise installation of bromine and fluorine atoms at the 5- and 7-positions respectively.

  • Step 1: Synthesis of 5-bromo-7-fluoro-2-nitrophenol via selective halogenation.
  • Step 2: Pd-catalyzed Suzuki-Miyaura cross-coupling with boronic esters to form the substituted phenol intermediate.
  • Step 3: Reduction of nitro groups to amines by catalytic hydrogenation or NaBH4 in the presence of activated carbon.
  • Step 4: Intramolecular cyclization using carbonyldiimidazole (CDI) or other dehydrating agents to form the benzoxazole ring.

This sequence typically yields the desired 5-bromo-7-fluoro-1,2-benzoxazole in moderate to good yields.

Nucleophilic Aromatic Substitution (SNAr) Route

An alternative method uses nucleophilic aromatic substitution on activated fluoro-substituted phenols:

  • Step 1: Reaction of 5-bromo-7-fluoro-2-nitrophenol with heterocyclic amines under SNAr conditions.
  • Step 2: Subsequent hydrogenation to reduce nitro groups.
  • Step 3: Intramolecular cyclization via CDI or similar reagents to close the benzoxazole ring.

This method is advantageous for introducing fluorine substituents due to the high reactivity of activated fluoroarenes in SNAr reactions.

One-Pot Condensation and Cyclization Using Catalysts

Recent green chemistry approaches employ catalysts such as ionic liquids supported on magnetic nanoparticles or zirconium salts to facilitate the one-pot condensation of 2-aminophenols with aldehydes under mild conditions:

  • Step 1: Mixing 2-amino-5-bromo-4-fluorophenol with appropriate aldehydes.
  • Step 2: Catalytic condensation and cyclization under ultrasound irradiation or mild heating.
  • Step 3: Isolation of the benzoxazole product with high purity and yield.

While this method is more general for benzoxazoles, it can be adapted for halogenated substrates to obtain 5-bromo-7-fluoro derivatives with environmentally friendly protocols.

Comparative Data Table of Preparation Methods

Method Key Steps Catalyst/Reagents Yield Range (%) Advantages Limitations
Pd-Catalyzed Cross-Coupling Halogenated phenol synthesis → Suzuki coupling → Reduction → Cyclization Pd catalyst, boronic esters, CDI 50–80 High regioselectivity, modular Requires expensive Pd catalyst
Nucleophilic Aromatic Substitution (SNAr) SNAr on fluoro-phenols → Reduction → Cyclization K2CO3, MeCN, CDI 45–75 Good for fluorine introduction Limited to activated fluoroarenes
One-Pot Catalytic Condensation 2-Aminophenol + aldehyde → Catalyst-mediated cyclization Ionic liquids, ZrCl4, ultrasound 60–85 Green, mild, scalable Substrate scope may vary

Research Findings and Optimization Notes

  • Pd-catalyzed cross-coupling remains the most widely used and versatile method for selectively introducing halogens at desired positions on benzoxazole rings, including 5-bromo and 7-fluoro substitutions.
  • Hydrogenation conditions for nitro reduction have been optimized to use NaBH4 with activated carbon in THF-water mixtures for milder and safer protocols compared to traditional stannous chloride/HCl reductions.
  • Green catalytic methods employing zirconium salts or ionic liquid-supported catalysts offer environmentally benign alternatives with good yields and recyclability, suitable for scale-up.
  • Intramolecular cyclization using carbonyldiimidazole (CDI) is a common and efficient step to close the benzoxazole ring after substitution and reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-2-one .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among benzoxazole derivatives arise from substituent type, position, and ring saturation. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP CAS Number Key Applications
5-Bromo-7-fluoro-1,2-benzoxazole C₇H₃BrFNO 206.02 5-Br, 7-F ~2.1* 1360962-46-4 Pharmaceutical intermediates
5-Bromo-3-methyl-1,2-benzoxazole C₈H₆BrNO 212.04 5-Br, 3-CH₃ 2.90 66033-76-9 Material science
5-Bromo-7-chloro-1,3-benzoxazole C₇H₃BrClNO 220.46 5-Br, 7-Cl ~2.5* N/A Not specified
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one C₇H₄BrFNO₂ 242.05 5-Br, 6-F, ring saturation N/A 1502066-29-6 Not specified

*Estimated based on substituent contributions.

Key Observations :

  • Substituent Effects : Bromine and fluorine at the 5- and 7-positions (target compound) enhance electronegativity and lipophilicity compared to methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2-benzoxazole) . Chlorine (in 5-Bromo-7-chloro-1,3-benzoxazole) increases molecular weight and polarizability .
  • Ring Saturation: The dihydroisoquinolinone derivative (CAS: 1502066-29-6) exhibits reduced aromaticity, altering reactivity and solubility .

Stability and Reactivity

  • Halogen Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at the 7-position enhances metabolic stability in drug candidates .
  • Thermal Stability : Methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2-benzoxazole) show higher thermal stability due to steric protection of the oxazole ring .

Biological Activity

5-Bromo-7-fluoro-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of bromine and fluorine substituents. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5-Bromo-7-fluoro-1,2-benzoxazole is CHBrFNO, with a molecular weight of approximately 216.01 g/mol. The specific arrangement of bromine at the 5-position and fluorine at the 7-position enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives .

The biological activity of 5-Bromo-7-fluoro-1,2-benzoxazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms increases its binding affinity, which can lead to the inhibition or activation of specific biochemical pathways. Notably, it has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that 5-Bromo-7-fluoro-1,2-benzoxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity Summary

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Bacillus subtilisActive16 µg/mL
Candida albicansModerate64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, 5-Bromo-7-fluoro-1,2-benzoxazole has shown potential anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including colorectal carcinoma cells (HCT-116) and breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as MAPK and Wnt .

Table 2: Anticancer Activity Summary

Cancer Cell LineActivity ObservedIC50 (µM)
HCT-116 (Colorectal)High15
MCF-7 (Breast)Moderate25
A549 (Lung)Low>50

Case Studies

A recent study evaluated the biological effects of several benzoxazole derivatives, including 5-Bromo-7-fluoro-1,2-benzoxazole. The findings indicated that this compound not only inhibited microbial growth but also demonstrated selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity suggests potential for further development as an anticancer agent .

Another investigation focused on the compound's ability to modulate apoptotic pathways in cancer cells. The results revealed that treatment with 5-Bromo-7-fluoro-1,2-benzoxazole led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology.

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